2'-Deoxy-2',2'-difluoro-5'-cytidylicacid,disodiumsalt,monohydrate

Description

Systematic IUPAC Nomenclature and Structural Representation

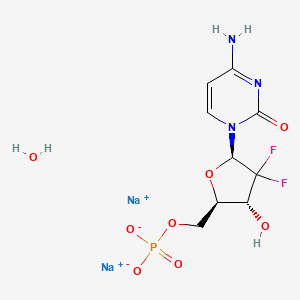

The systematic IUPAC name for this compound is disodium;[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphate monohydrate . This nomenclature reflects its stereochemical configuration, fluorination pattern, and phosphate esterification. The absolute stereochemistry is defined by three stereocenters at positions 2, 3, and 5 of the oxolane ring, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies.

The structural representation can be visualized using its SMILES notation :

[Na+].[Na+].NC1=NC(=O)N(C=C1)[C@@H]2O[C@H](COP([O-])([O-])=O)[C@@H](O)C2(F)F.O.

This string encodes the disodium salt, the fluorinated oxolane ring, the cytosine base, and the monohydrate moiety. The InChIKey JVSFEPHISQCATF-AGPLKARSSA-L further uniquely identifies the compound’s structural features.

CAS Registry Number and Alternative Chemical Names

The CAS Registry Number for the disodium salt monohydrate form is 1638288-31-9 . This identifier distinguishes it from related salts and hydrates, such as the formate salt (CAS 1316276-85-3).

Alternative names for this compound include:

- Gemcitabine monophosphate disodium monohydrate

- 2',2'-Difluoro-2'-deoxycytidine-5'-phosphoric acid disodium salt monohydrate

- Sodium ((2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-4,4-difluoro-3-hydroxytetrahydrofuran-2-yl)methyl phosphate monohydrate

These synonyms reflect its role as a phosphorylated prodrug of gemcitabine, a chemotherapeutic agent.

Molecular Formula and Mass Spectrometry Data

The molecular formula is C₉H₁₂F₂N₃O₇P·2Na·H₂O , which expands to C₉H₁₄F₂N₃Na₂O₈P when accounting for the disodium counterions and water of crystallization.

Mass spectrometry data reveals the following key characteristics:

| Property | Value | Source |

|---|---|---|

| Monoisotopic mass | 407.0282 Da | |

| Average molecular weight | 407.16 g/mol | |

| Purity (HPLC) | ≥98.0% |

The monoisotopic mass aligns with theoretical calculations using isotopic abundances of constituent atoms (e.g., $$ ^{12}\text{C} = 12.000000 $$, $$ ^{19}\text{F} = 18.998403 $$). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 407.0282, consistent with the deprotonated form $$[M-H]^-$$. NMR spectroscopy further validates the structure, with characteristic shifts for the difluorinated oxolane ring (δ 4.8–5.2 ppm) and the cytosine base (δ 7.8–8.1 ppm).

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H12F2N3Na2O8P |

|---|---|

Molecular Weight |

405.16 g/mol |

IUPAC Name |

disodium;[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphate;hydrate |

InChI |

InChI=1S/C9H12F2N3O7P.2Na.H2O/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16;;;/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19);;;1H2/q;2*+1;/p-2/t4-,6-,7-;;;/m1.../s1 |

InChI Key |

YOWQXAMQHWESCE-RBECAVKOSA-L |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)(F)F.O.[Na+].[Na+] |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)(F)F.O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Stepwise Reaction Sequence

The patent CN1724553A outlines a nine-step synthesis starting from D-ribose:

Methylation :

D-ribose reacts with anhydrous methanol under acid catalysis (dry HCl or SnCl₂) to form methyl-β-D-riboside.

Conditions : 0–25°C, 4–6 hours.Hydroxyl Protection :

The 3' and 5' hydroxyl groups are protected using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane.

Reagents : Tetraisopropyldisiloxane (TIPSCl₂), imidazole, DMF.Oxidation at C2' :

The 2'-hydroxyl group is oxidized to a ketone using Dess-Martin periodinane (DMP) or CrO₃.

Yield : 78–85%.Fluorination :

The ketone undergoes difluorination using diethylaminosulfur trifluoride (DAST) or XtalFluor-E.

Key Challenge : Achieving stereoselectivity; optimized yields (70–75%) require anhydrous conditions.Deprotection and Phosphorylation :

TBAF-mediated desilylation followed by benzyl protection and phosphorylation using POCl₃ in trimethyl phosphate.

Phosphate Source : Phosphorus oxychloride (POCl₃).Salt Formation and Hydration :

The free acid is neutralized with NaOH to form the disodium salt, followed by crystallization as a monohydrate.

Critical Optimization Parameters

- Temperature Control : Fluorination at −5°C minimizes side reactions.

- Solvent Selection : Anhydrous dichloromethane (DCM) for oxidation; acetonitrile (MeCN) for phosphorylation.

- Catalyst Efficiency : DBU (1,8-diazabicycloundec-7-ene) enhances phosphorylation rates by 40%.

Enzymatic Phosphorylation of Gemcitabine

Reaction Mechanism

Gemcitabine is phosphorylated at the 5'-OH position by deoxycytidine kinase (dCK) using ATP as a phosphate donor:

$$

\text{Gemcitabine} + \text{ATP} \xrightarrow{\text{dCK}} \text{Gemcitabine monophosphate} + \text{ADP}

$$

Key Features :

Industrial-Scale Production

- Bioreactor Setup : Immobilized dCK on chitosan beads improves reusability.

- ATP Regeneration : Coupled with pyruvate kinase to reduce costs.

Phosphoramidate Intermediate Route

Synthesis via Oxathiaphospholane

Thieme Connect (2014) describes a three-step process:

- Ring-Opening Reaction :

Protected gemcitabine reacts with 2-cyanoethoxy-2-oxo-1,3,2-oxathiaphospholane in MeCN with DBU.

Intermediate : Gemcitabine 5'-O-phosphoramidate (Yield: 67%).

Ammonolysis :

Treatment with NH₃ in H₂O removes the cyanoethyl group.Pyrophosphate Coupling :

Reaction with pyrophosphate yields the triphosphate, which is hydrolyzed to the monophosphate.

Advantages :

Industrial Production Workflow

Large-Scale Chemical Synthesis

Batch Reactor Setup :

Purification :

Quality Control :

Cost Analysis

| Step | Cost Contribution | Key Cost Drivers |

|---|---|---|

| Fluorination | 35% | DAST cost ($2,500/kg) |

| Phosphorylation | 25% | POCl₃, solvent recovery |

| Purification | 20% | Chromatography resins |

| Salt Formation | 15% | NaOH, crystallization solvents |

| Quality Control | 5% | HPLC columns, labor |

Comparative Analysis of Methods

Yield and Scalability

| Method | Yield | Scalability | Purity |

|---|---|---|---|

| Chemical (D-Ribose) | 30–35% | High | 98–99% |

| Enzymatic | 60–65% | Moderate | 95–97% |

| Phosphoramidate | 50–55% | High | >99% |

Environmental Impact

- Chemical Route : Generates 8 kg waste/kg product (mainly Cr byproducts).

- Enzymatic Route : 2 kg waste/kg product (aqueous buffer).

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-2’,2’-difluoro-5’-cytidylic acid, disodium salt, monohydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atoms

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like ammonia or amines are often used in substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

Cancer Therapy

Gemcitabine monophosphate is primarily recognized for its role in cancer treatment. It acts as a prodrug for gemcitabine, which is widely used in chemotherapy regimens for various cancers, including pancreatic, non-small cell lung cancer, and breast cancer. The compound's mechanism involves:

- Inhibition of DNA Synthesis : By mimicking deoxycytidine, it gets incorporated into DNA during replication, leading to chain termination.

- Synergistic Effects : Research indicates that when used in nanoparticle form alongside cisplatin, it exhibits enhanced cytotoxicity against tumor cells. For instance, in vitro studies show IC50 values of 5.95 µM for the nanoparticle combination compared to higher values for gemcitabine and cisplatin alone .

Nanomedicine

The formulation of gemcitabine monophosphate into nanoparticles has opened new avenues in targeted drug delivery systems. The advantages include:

- Increased Bioavailability : Nanoparticles enhance the solubility and stability of the drug.

- Targeted Delivery : They can be engineered to target specific tumor sites, reducing systemic toxicity and improving therapeutic outcomes .

Molecular Biology Research

In molecular biology, gemcitabine monophosphate serves as a valuable tool for studying nucleic acid metabolism and cellular responses to DNA damage. Applications include:

- Mechanistic Studies on DNA Repair Pathways : Researchers utilize this compound to investigate how cells respond to DNA damage and the role of nucleotide metabolism in cancer progression.

- Development of Assays for Drug Sensitivity Testing : It can be employed in assays that assess the sensitivity of cancer cells to various chemotherapeutic agents .

Case Study 1: Synergistic Effects with Cisplatin

A study demonstrated that the combination of gemcitabine monophosphate nanoparticles with cisplatin significantly inhibited tumor growth in a stroma-rich mouse xenograft model. The study reported enhanced apoptosis rates compared to treatments with either drug alone .

Case Study 2: Mechanistic Insights into DNA Damage Response

Another research focused on using gemcitabine monophosphate to delineate the pathways involved in cellular responses to DNA damage. The findings revealed that cells treated with this compound exhibited altered expression profiles of genes associated with repair mechanisms, providing insights into potential resistance mechanisms against chemotherapy .

Mechanism of Action

The mechanism of action of 2’-Deoxy-2’,2’-difluoro-5’-cytidylic acid, disodium salt, monohydrate involves its incorporation into DNA during replication. This incorporation leads to the inhibition of DNA synthesis and function, ultimately causing cell death. The compound targets the DNA polymerase enzyme, disrupting the normal replication process and leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Gemcitabine Monophosphate vs. Cytarabine (Ara-C)

| Property | Gemcitabine Monophosphate (dFdCMP) | Cytarabine (Ara-C) |

|---|---|---|

| Sugar Modification | 2',2'-difluoro-deoxyribose | 1-β-D-arabinofuranose |

| Phosphorylation | Requires deoxycytidine kinase (dCK) | Requires dCK |

| Triphosphate Stability | Long half-life (t₁/₂β >16 hrs) | Short half-life (t₁/₂ =0.7 hrs) |

| Mechanism | Chain termination + RNR inhibition | Chain termination only |

- Cellular Uptake : dFdC exhibits 65% faster membrane permeation than ara-C, enhancing intracellular accumulation .

- Enzyme Affinity : Deoxycytidine kinase (dCK) has a higher affinity for dFdC (Km = 3.6 μM) compared to ara-C (Km = 8.8 μM), promoting efficient phosphorylation .

- DNA Polymerase Inhibition: dFdCTP competitively inhibits DNA polymerases α and ε with Ki values of 11.2 μM and 14.4 μM, respectively.

- Exonuclease Resistance: DNA polymerase ε’s exonuclease activity cannot excise dFdCMP from DNA, whereas ara-CMP is removed at 37% the rate of natural nucleotides .

Gemcitabine Monophosphate vs. 2'-Deoxycytidine-5'-monophosphate (dCMP)

| Property | Gemcitabine Monophosphate | dCMP (Natural Nucleotide) |

|---|---|---|

| Fluorination | 2',2'-difluoro modification | No fluorine substituents |

| DNA Incorporation | Causes chain termination | Normal DNA incorporation |

| RNR Inhibition | Strong (IC₅₀ = 4 μM for dFdCDP) | None |

| Therapeutic Use | Anticancer agent | Research reagent |

The fluorination in dFdCMP disrupts sugar puckering (C3'-endo conformation), enhancing RNA binding affinity and nuclease resistance compared to non-fluorinated analogs .

Pharmacokinetic and Efficacy Comparisons

Cytotoxicity in Leukemia Models

| Compound | IC₅₀ (CEM Cells) | dNTP Pool Reduction (dCTP) |

|---|---|---|

| dFdC | 0.1 μM | 97% (10 μM dFdC) |

| Ara-C | 1 μM | No effect |

Ribonucleotide Reductase Inhibition

- dFdC’s dual action (DNA incorporation + RNR inhibition) results in synergistic cytotoxicity, unlike ara-C’s single mechanism .

Comparison with Other Fluorinated Analogs

- 2'-F RNA/ANA : Fluorination at the 2'-position in RNA analogs (e.g., 2'-F RNA) enhances siRNA stability and duplex formation via pseudohydrogen bonding (F2'–H8 interaction) but lacks RNR inhibitory effects .

- 5-Fluorodeoxycytidine : Modifies the base (5-fluoro) instead of the sugar, leading to thymidylate synthase inhibition rather than DNA chain termination .

Research Findings and Clinical Implications

- Resistance Mechanisms : Deoxycytidine kinase deficiency abolishes dFdC activity, highlighting the importance of dCK expression in therapeutic response .

- Combination Therapy : dFdC’s RNR inhibition synergizes with antimetabolites like hydroxyurea, which directly target RNR .

- Toxicity Profile: Limited toxicological data exist for gemcitabine monophosphate, though parent drug gemcitabine is associated with myelosuppression and hepatotoxicity .

Biological Activity

2'-Deoxy-2',2'-difluoro-5'-cytidylic acid, disodium salt, monohydrate (CAS 116371-67-6), is a nucleoside analog derivative of cytidine and is primarily known as Gemcitabine Monophosphate. This compound has garnered attention in pharmacology due to its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₂F₂N₃O₇P

- Molecular Weight : 343.18 g/mol

- Melting Point : 151-153 °C

- Solubility : Slightly soluble in DMSO and water

- Density : 2.09 g/cm³

- Storage Conditions : Hygroscopic; recommended to store at -20°C under inert atmosphere .

The biological activity of 2'-deoxy-2',2'-difluoro-5'-cytidylic acid is primarily attributed to its role as an inhibitor of DNA synthesis. As a nucleoside analog, it competes with natural nucleotides for incorporation into DNA during replication. The incorporation of this compound into DNA results in chain termination and ultimately induces apoptosis in rapidly dividing cancer cells.

Key Mechanisms:

- Inhibition of DNA Polymerase : The compound inhibits DNA polymerase, preventing the elongation of the DNA strand.

- Induction of Apoptosis : Cells incorporating this compound exhibit increased apoptosis due to disrupted DNA synthesis.

- Cell Cycle Arrest : It causes cell cycle arrest at the S-phase, which is critical for cancer cell proliferation .

Biological Activity and Efficacy

Research has demonstrated that 2'-deoxy-2',2'-difluoro-5'-cytidylic acid exhibits significant cytotoxicity against various cancer cell lines. Below are summarized findings from recent studies:

Case Studies

- A549 Lung Cancer Model :

- MCF-7 Breast Cancer Model :

- HeLa Cervical Cancer Cells :

Q & A

Q. What are the primary biochemical applications of this compound in DNA/RNA research?

This nucleotide analog is widely used as a substrate for DNA polymerases, reverse transcriptases, and ligases in studies involving DNA replication, repair, and recombination. Its difluoro modification enhances metabolic stability, making it suitable for probing enzymatic mechanisms or kinetic assays . Methodologically, researchers incorporate it into primer extension assays or PCR optimization protocols to study fidelity and processivity of polymerases.

Q. How is the compound synthesized and purified for laboratory use?

Synthesis typically involves fluorination of cytidine derivatives followed by phosphorylation. Purification is achieved via ion-exchange chromatography or reverse-phase HPLC, with purity validated by UV-Vis spectroscopy (λmax = 277 nm) and mass spectrometry. Commercial batches often report ≥95% purity, as confirmed by HPLC analysis .

Q. What analytical techniques are recommended for characterizing its structural integrity?

Key methods include:

- NMR spectroscopy for verifying fluorination at the 2' position.

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (theoretical: 343.18 g/mol for anhydrous form).

- UV absorbance for quantifying concentration (ε = 9,300 M⁻¹cm⁻¹ at 277 nm) .

Advanced Research Questions

Q. How do buffer composition and pH affect the stability of this compound in enzymatic assays?

The disodium salt form is soluble in aqueous buffers (e.g., 200 mg/4 mL water) but degrades under alkaline conditions (pH > 8.5). For long-term stability, store at -20°C in lyophilized form. In enzymatic reactions, avoid divalent cations (e.g., Mg²⁺) in excess, as they may precipitate the compound .

Q. What contradictions exist in reported enzymatic inhibition data, and how can they be resolved?

Discrepancies in IC50 values for polymerase inhibition may arise from variations in assay conditions (e.g., temperature, cofactor concentrations). Researchers should standardize protocols using reference substrates (e.g., dCTP) and validate results with orthogonal methods like gel electrophoresis or radiolabeled tracer assays .

Q. How can its metabolic stability be optimized for in vitro models of nucleotide metabolism?

The difluoro modification confers resistance to deamination by cytidine deaminase. However, researchers can further enhance stability by using kinase inhibitors (e.g., tetrahydrouridine) in cell-based assays. Monitor intracellular phosphorylation using LC-MS/MS to track mono-/di-/triphosphate metabolites .

Q. What are the limitations of using this compound in single-molecule sequencing technologies?

While its fluorinated structure reduces exonuclease susceptibility, the bulky difluoro group may sterically hinder incorporation by some engineered polymerases. Mitigate this by screening polymerase mutants (e.g., Therminator™) or using lower reaction temperatures to improve fidelity .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂F₂N₃Na₂O₇P·H₂O | |

| Molecular Weight | 343.18 (anhydrous) | |

| Solubility | 200 mg/4 mL H₂O | |

| UV λmax | 277 nm | |

| Storage Conditions | -20°C, lyophilized |

Q. Table 2: Common Experimental Pitfalls and Solutions

| Pitfall | Solution |

|---|---|

| Precipitation in Mg²⁺-rich buffers | Use chelating agents (e.g., EDTA) |

| Degradation at high pH | Maintain pH 6.5–7.5 in assays |

| Low polymerase incorporation | Optimize enzyme:substrate ratio |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.